molecular formula C9H8N4OS B8274209 5-(Pyrimid-5-ylmethyl)-2-thiouracil

5-(Pyrimid-5-ylmethyl)-2-thiouracil

Cat. No. B8274209
M. Wt: 220.25 g/mol
InChI Key: ZEGHFKQXAUPDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimid-5-ylmethyl)-2-thiouracil is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H8N4OS/c14-8-7(4-12-9(15)13-8)1-6-2-10-5-11-3-6/h2-5H,1H2,(H2,12,13,14,15)

InChI Key

ZEGHFKQXAUPDFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl (2Z)-3-hydroxy-2-(5-pyrimidinylmethyl)-2-propenoate (3 g, 7.20 mmol) in isopropanol (30 ml) was added thiourea (1.1 g, 14.45 mmol) and potassium tert-butoxide (1 g, 8.91 mmol). The mixture was heated at 80° C. for 4 h. The solvent was evaporated and residue was dissolved in water, extracted with ether twice to remove impurity. The aqueous phase was acidified to PH 4 with AcOH, and white participate formed. The mixture was filtered to afford the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium (0.25 g) was dissolved in ethanol (5 ml), thiourea (0.77 g) added, and the mixture stirred under reflux for 1 hour. A solution of ethyl 2-formyl-3-(5-pyrimidyl)propionate (1.99 g) in ethanol (5 ml) was added slowly, and reflux continued for 18 hours. The solvent was evaporated, and the residue taken up in water and washed with dichloromethane. The aqueous solution was acidified to pH 5, and the precipitate filtered off, washed with water and dried to obtain 5-(pyrimid-5-ylmethyl)-2-thiouracil (0.71 g). 1H-NMR (d6-DMSO) δ3.58 (2H,s), 7.54 (1H,s), 8.70 (2H,s) and 9.02 (1H,s). MPt 265-6° C.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
ethyl 2-formyl-3-(5-pyrimidyl)propionate
Quantity
1.99 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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